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Compound of Interest

Compound Name: EPAC 5376753

Cat. No.: B2886650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of the allosteric EPAC

inhibitor, compound 5376753. While specific broad-panel kinase screening data for this

compound is not publicly available, this document outlines its known selectivity and presents a

representative experimental framework for assessing cross-reactivity. The provided data table

is an illustrative example of how results from such a screen would be presented.

Introduction to EPAC 5376753
Compound 5376753 is a thiobarbituric acid derivative identified as a selective, allosteric

inhibitor of Exchange protein directly activated by cAMP 1 (EPAC1).[1][2] It functions by binding

to the hinge region of the cyclic nucleotide-binding domain, thereby preventing cAMP-induced

conformational changes and subsequent activation of Rap GTPases.[1] The reported IC50 for

the inhibition of EPAC1 in Swiss 3T3 cells is 4 µM.[2] Published studies have confirmed that

EPAC 5376753 does not inhibit Protein Kinase A (PKA) or adenylyl cyclases, indicating a

selective mode of action against EPAC.[1][2]

Cross-Reactivity Data with Other Kinases
To fully characterize the selectivity of a compound like EPAC 5376753, it is essential to screen

it against a broad panel of kinases. This helps to identify potential off-target effects and

provides a clearer understanding of its therapeutic window and potential side effects.[3][4][5]
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Representative Kinase Selectivity Panel (Illustrative
Data)
The following table represents an example of the data that would be generated from a kinase

selectivity screen. The data presented here is hypothetical and serves to illustrate the expected

high selectivity of EPAC 5376753 based on its known mechanism of action. The values are

shown as percent inhibition at a screening concentration of 10 µM.
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Kinase Family Kinase Target
% Inhibition at 10 µM
(Hypothetical)

Primary Target EPAC1 95%

Primary Target EPAC2 85%

AGC Kinase Family PKA <5%

PKB/Akt1 <5%

PKCα <5%

ROCK1 <5%

CAMK Kinase Family CAMKIIα <5%

DAPK1 <5%

AMPKα1 <5%

CMGC Kinase Family CDK2/cyclin A <5%

GSK3β <5%

MAPK1 (ERK2) <5%

p38α (MAPK14) <5%

TK Kinase Family ABL1 <5%

EGFR <5%

SRC <5%

VEGFR2 <5%

Other Adenylyl Cyclase <5%

Experimental Protocols
To assess the cross-reactivity of EPAC 5376753, a radiometric kinase assay is a robust and

widely used method.[6][7][8] The following protocol provides a detailed methodology for such

an experiment.
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Radiometric Kinase Profiling Assay ([33P]-ATP Filter
Binding Assay)
This assay measures the transfer of the γ-phosphate from [33P]-ATP to a specific peptide or

protein substrate by a given kinase.

Materials:

Purified, active kinases

Specific peptide substrates for each kinase

EPAC 5376753 (dissolved in DMSO)

[33P]-ATP

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1%

BSA)

ATP (unlabeled)

P81 phosphocellulose filter plates

0.75% Phosphoric acid wash buffer

Microplate scintillation counter

Procedure:

Compound Preparation: Prepare serial dilutions of EPAC 5376753 in DMSO. A typical

screening concentration is 10 µM.

Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing

the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.

Assay Plate Preparation: Add the kinase reaction mixture to the wells of a 96-well or 384-well

plate.
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Compound Addition: Add a small volume of the diluted EPAC 5376753 or DMSO (as a

vehicle control) to the appropriate wells. Incubate for 10 minutes at room temperature to

allow for compound binding to the kinase.

Initiation of Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and

[33P]-ATP to each well. The final ATP concentration should be at or near the Km for each

specific kinase. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes),

ensuring the reaction is in the linear range.

Stopping the Reaction and Substrate Capture: Stop the reaction by adding phosphoric acid.

Transfer the reaction mixtures to the P81 phosphocellulose filter plate. The phosphorylated

substrate will bind to the filter, while the unincorporated [33P]-ATP will not.

Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any

unbound [33P]-ATP.

Detection: Dry the filter plate, add scintillant to each well, and measure the radioactivity using

a microplate scintillation counter.

Data Analysis: The radioactivity counts are proportional to the kinase activity. Calculate the

percent inhibition for each kinase at the tested concentration of EPAC 5376753 relative to

the DMSO control.

Percent Inhibition = (1 - (Counts with Inhibitor / Counts with DMSO)) * 100%

Visualizations
EPAC Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by EPAC. EPAC
5376753 acts by preventing the initial activation of EPAC1/2 by cAMP.
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Caption: EPAC signaling pathway and the point of inhibition by EPAC 5376753.

Experimental Workflow for Kinase Cross-Reactivity
Screening
This diagram outlines the key steps in performing a kinase cross-reactivity screen to determine

the selectivity of an inhibitor.
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Caption: Workflow for assessing kinase inhibitor cross-reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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